REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
Co tBu Salen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
488 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
97.8 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
vigorous stirring for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are charged
|
Type
|
TEMPERATURE
|
Details
|
the total pressure is maintained constant at 40 bars
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained under constant
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours the reactor is cooled to room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased to 180° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The vapors of TFE are separated
|
Type
|
CUSTOM
|
Details
|
condensed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Na+].[I-].FC(F)(F)[CH2:12][OH:13].[C]=O.O=O>ClC1C=CC=CC=1Cl>[C:2]1([N:1]=[C:12]=[O:13])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2,^3:15|
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
Co tBu Salen
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
|
Quantity
|
488 g
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
97.8 g
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
vigorous stirring for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are charged
|
Type
|
TEMPERATURE
|
Details
|
the total pressure is maintained constant at 40 bars
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained under constant
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours the reactor is cooled to room temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature is increased to 180° C. under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
The vapors of TFE are separated
|
Type
|
CUSTOM
|
Details
|
condensed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |